Imazalil nitrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imazalil nitrate involves the reaction of imazalil base with nitric acidThe reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired nitrate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process also includes steps for purification and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Imazalil nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Imazalil nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving imidazole derivatives and their chemical properties.
Biology: this compound is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: The compound is used in veterinary medicine to treat fungal infections in animals.
Industry: this compound is used in the agricultural industry to protect crops from fungal infections.
Mechanism of Action
Imazalil nitrate exerts its antifungal effects by disrupting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting the enzyme lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately, cell death . This mechanism is similar to other imidazole fungicides, but this compound’s specific molecular structure allows for effective systemic action .
Comparison with Similar Compounds
Imazalil: The parent compound of imazalil nitrate, used widely as a fungicide in agriculture.
Imazalil sulfate: Another derivative of imazalil, used for similar antifungal purposes.
Enilconazole: A synonym for imazalil, used interchangeably in various contexts.
Uniqueness: this compound is unique due to its nitrate group, which enhances its solubility and systemic properties compared to its parent compound, imazalil. This makes it particularly effective in veterinary applications where systemic distribution is crucial .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.HNO3/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;2-1(3)4/h2-6,8,10,14H,1,7,9H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYJTCKKSDSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058487 | |
Record name | Imazalil nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-36-7, 33586-66-2 | |
Record name | Imazalil nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83833-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enilconazole nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC187790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imazalil nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENILCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U0Y5DQ7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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